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molecular formula C15H10ClN5 B8299699 6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline

6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline

Cat. No. B8299699
M. Wt: 295.72 g/mol
InChI Key: SPCIYNGHEUYYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497368B2

Procedure details

The title compound as a light yellow solid (500 mg, 51%) was synthesized from 6-((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline (950 mg, 3.21 mmol), tributyl(1-ethoxy-vinyl)stannane (1.142 ml, 3.37 mmol) and tetrakis-(triphenylphosphine)-palladium (186 mg, 0.161 mmol) in DMF using the same procedure as described in the synthesis of compound 31.4. LCMS (method B): [MH]+=304.1, tR=1.71 min.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
1.142 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
186 mg
Type
catalyst
Reaction Step One
Name
compound 31.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH2:11][C:12]3[CH:13]=[C:14]4[C:19](=[CH:20][CH:21]=3)[N:18]=[CH:17][CH:16]=[CH:15]4)=[N:9][N:10]=2)[N:7]=1.C([Sn](CCCC)(CCCC)[C:27]([O:29]CC)=[CH2:28])CCC.FC1C(C(C2N3N=C(C(=O)C)C=CC3=NC=2)C)=C(F)C=C2C=1C=NN2C>CN(C=O)C.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N:18]1[C:19]2[C:14](=[CH:13][C:12]([CH2:11][C:8]3[N:6]4[N:7]=[C:2]([C:27](=[O:29])[CH3:28])[CH:3]=[CH:4][C:5]4=[N:10][N:9]=3)=[CH:21][CH:20]=2)[CH:15]=[CH:16][CH:17]=1 |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C(=NN2)CC=2C=C1C=CC=NC1=CC2
Name
Quantity
1.142 mL
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
186 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
compound 31.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2C=NN(C2=CC(=C1C(C)C1=CN=C2N1N=C(C=C2)C(C)=O)F)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)CC1=NN=C2N1N=C(C=C2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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